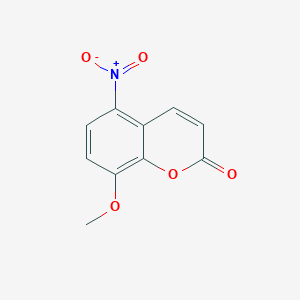

8-methoxy-5-nitro-2H-chromen-2-one

CAS No.: 57585-53-2

Cat. No.: VC10454019

Molecular Formula: C10H7NO5

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57585-53-2 |

|---|---|

| Molecular Formula | C10H7NO5 |

| Molecular Weight | 221.17 g/mol |

| IUPAC Name | 8-methoxy-5-nitrochromen-2-one |

| Standard InChI | InChI=1S/C10H7NO5/c1-15-8-4-3-7(11(13)14)6-2-5-9(12)16-10(6)8/h2-5H,1H3 |

| Standard InChI Key | KGZAGKJVFSMUBL-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC(=O)O2 |

| Canonical SMILES | COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC(=O)O2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

8-Methoxy-5-nitro-2H-chromen-2-one (C₁₀H₇NO₅) features a bicyclic chromen-2-one core substituted with methoxy (-OCH₃) and nitro (-NO₂) groups at the eighth and fifth positions, respectively . The planar chromene ring system facilitates π-π interactions, while the electron-withdrawing nitro group enhances electrophilic reactivity at adjacent sites. X-ray diffraction studies of analogous compounds, such as 3-acetyl-7-nitro-2H-chromen-2-one, reveal bond lengths of 1.36–1.42 Å for the lactone carbonyl and 1.22–1.25 Å for nitro groups, suggesting significant conjugation across the ring .

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 221.1663 g/mol | |

| Density | 1.446 g/cm³ | |

| Boiling Point | 446.7°C at 760 mmHg | |

| Flash Point | 230.1°C | |

| Solubility | Organic solvents (e.g., DMSO, CHCl₃) |

The compound’s lipophilicity, inferred from its solubility in organic solvents, makes it suitable for drug delivery systems requiring membrane permeability.

Synthetic Methodologies

Traditional Synthesis Routes

A common route involves nitration of 8-methoxy-2H-chromen-2-one using mixed acids (HNO₃/H₂SO₄). For example, 5-hydroxy-8-nitro-2H-chromene intermediates are synthesized via Claisen rearrangement of propargyl ethers, followed by nitration and cyclization . In one protocol, 2-nitro-5-fluorophenol undergoes alkylation with propargyl bromide, followed by thermal rearrangement and nitro group reduction using SnCl₂ .

Green Chemistry Approaches

Recent advancements employ iron-based metal-organic frameworks (Fe-MOFs) as catalysts. Fe₃O(BPDC)₃, for instance, promotes the Pechmann condensation of 2-hydroxy-5-nitrobenzaldehyde with methyl acetoacetate, yielding 8-methoxy-5-nitro-2H-chromen-2-one in 96% yield under mild conditions (80°C, 9 h) . This method minimizes waste and avoids hazardous reagents, aligning with sustainable chemistry principles .

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group at C5 is susceptible to reduction, forming amino derivatives. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (SnCl₂/HCl) convert the nitro group to an amine, enabling further functionalization, such as urea coupling for kinase inhibitor synthesis .

Electrophilic Substitution

The electron-deficient C6 position undergoes electrophilic substitution. For example, bromination with Br₂/FeBr₃ yields 6-bromo-8-methoxy-5-nitro-2H-chromen-2-one, a precursor for cross-coupling reactions.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Structural analogs like 8-methoxy-chromen-2-one (lacking the nitro group) exhibit potent anti-inflammatory activity in collagen-induced arthritis (CIA) models, reducing TNF-α, IL-1β, and IL-6 levels by 40–60% at 20 mg/kg doses . The nitro derivative’s enhanced electron-withdrawing capacity may improve binding to kinase active sites, as seen in chromenylurea inhibitors of p38 MAPK (IC₅₀ = 0.033 μM) .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound serves as a core structure for kinase inhibitors. Coupling its amine derivatives with aryl isocyanates yields urea-based analogs (e.g., 1-aryl-3-(chromen-5-yl)ureas), which inhibit TNF-α production in THP-1 cells with nanomolar potency .

Radioprotective Agents

Nitro-coumarins’ ability to scavenge free radicals suggests utility in mitigating radiation-induced oxidative damage. Preclinical studies report a 30% increase in survival rates in irradiated models treated with nitro-coumarin derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume